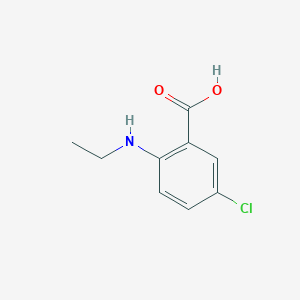

5-Chloro-2-(ethylamino)benzoic acid

Description

5-Chloro-2-(ethylamino)benzoic acid (CAS 4819-74-3, molecular formula C₉H₁₀ClNO₂) is a benzoic acid derivative featuring a chlorine atom at the 5-position and an ethylamino group at the 2-position. Its molecular weight is 199.64 g/mol.

Properties

IUPAC Name |

5-chloro-2-(ethylamino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2/c1-2-11-8-4-3-6(10)5-7(8)9(12)13/h3-5,11H,2H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSSAJVLTBRCVQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=C(C=C(C=C1)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(ethylamino)benzoic acid typically involves the following steps:

Nitration: The starting material, 2-chlorobenzoic acid, undergoes nitration to introduce a nitro group at the 5th position.

Reduction: The nitro group is then reduced to an amino group using a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Ethylation: The amino group is ethylated using ethyl iodide in the presence of a base such as potassium carbonate (K2CO3) to form the ethylamino group.

Hydrolysis: The final step involves hydrolysis to obtain 5-Chloro-2-(ethylamino)benzoic acid.

Industrial Production Methods

Industrial production of 5-Chloro-2-(ethylamino)benzoic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Common industrial methods include continuous flow reactors and batch reactors, which allow for better control of reaction parameters and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(ethylamino)benzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can further modify the ethylamino group or the benzene ring.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products Formed

Oxidation: Quinones or other oxidized derivatives.

Reduction: Reduced forms of the ethylamino group or the benzene ring.

Substitution: Compounds with different functional groups replacing the chlorine atom.

Scientific Research Applications

5-Chloro-2-(ethylamino)benzoic acid has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Chloro-2-(ethylamino)benzoic acid involves its interaction with specific molecular targets and pathways. The ethylamino group can form hydrogen bonds with biological molecules, affecting their function. The chlorine atom can also participate in halogen bonding, influencing the compound’s activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 5-Chloro-2-(ethylamino)benzoic acid with structurally related benzoic acid derivatives:

Key Observations:

- Substituent Effects on Melting Points: The 4-chlorophenylamino derivative (3e) exhibits a higher melting point (227–230°C) compared to simpler alkylamino analogs, likely due to increased π-π stacking and hydrogen-bonding capabilities from the aromatic ring .

- Hydrogen Bonding: The hydroxy group in 5-Chloro-2-hydroxybenzoic acid enables intramolecular O–H⋯O hydrogen bonds, forming S(6) ring motifs, while intermolecular bonds create dimers with R₂²(8) motifs . Ethylamino derivatives may exhibit weaker hydrogen bonding compared to hydroxy or anilino groups.

Biological Activity

5-Chloro-2-(ethylamino)benzoic acid (CEBA) is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores the biological activity of CEBA, focusing on its mechanisms, effects, and relevant findings from recent studies.

Chemical Structure and Properties

CEBA is characterized by the presence of a chlorine atom and an ethylamino group attached to a benzoic acid backbone. This unique structure confers distinct chemical properties that influence its biological activity.

- Chemical Formula : C9H10ClNO2

- Molecular Weight : 201.63 g/mol

- IUPAC Name : 5-Chloro-2-(ethylamino)benzoic acid

The biological activity of CEBA can be attributed to its ability to interact with various molecular targets within biological systems. The ethylamino group can form hydrogen bonds with biological macromolecules, while the chlorine atom may participate in halogen bonding, enhancing the compound's affinity for specific targets.

Interaction with Biological Targets

- Antimicrobial Activity : CEBA has shown potential as an antimicrobial agent, inhibiting the growth of various bacterial strains. This effect is likely due to its ability to disrupt bacterial cell wall synthesis or membrane integrity.

- Anti-inflammatory Properties : Research indicates that CEBA may modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by excessive inflammation.

- Cytotoxic Effects : CEBA has demonstrated cytotoxicity against certain cancer cell lines, suggesting its potential role in cancer therapy.

Biological Activity Data

The following table summarizes key findings related to the biological activity of CEBA from various studies:

Antimicrobial Activity

A study conducted on the antimicrobial properties of CEBA revealed that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The mechanism was linked to the compound's ability to interfere with bacterial cell wall synthesis, making it a candidate for further development as an antibiotic agent.

Anti-inflammatory Effects

In vitro experiments demonstrated that CEBA reduced levels of pro-inflammatory cytokines in human cell cultures. This suggests that CEBA could be beneficial in treating inflammatory diseases, although further research is required to elucidate its precise mechanisms.

Cytotoxicity in Cancer Research

Research involving various cancer cell lines indicated that CEBA exhibited significant cytotoxic effects, with IC50 values suggesting effective inhibition of cell proliferation. These findings warrant further investigation into CEBA's potential as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.